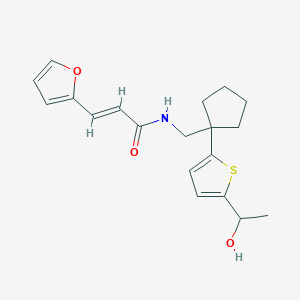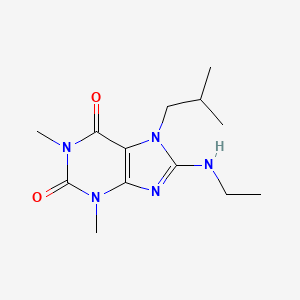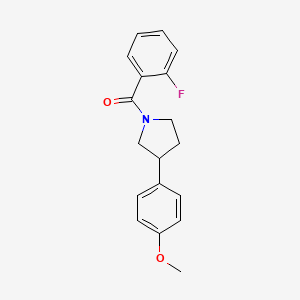
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2F-DCK or 2-Fl-2'-Oxo-PCM and belongs to the class of dissociative anesthetics. It is a derivative of ketamine and has similar effects on the central nervous system.
Scientific Research Applications
Synthesis and Structural Analysis
Research focuses on the synthesis, crystal structure, and properties of compounds that contain fluorophenyl and methoxyphenyl groups, similar to the chemical of interest. For instance, the synthesis and characterization of boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, were achieved through a three-step substitution reaction. These compounds were then analyzed using various spectroscopic methods and X-ray diffraction, providing insight into their molecular structures and physical properties. Such studies are crucial for understanding the chemical behavior and potential applications of related fluorophenyl and pyrrolidinyl methanone derivatives in areas like material science and pharmaceuticals (Huang et al., 2021).
Pharmaceutical Applications
Compounds with structures similar to (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone have been explored for their pharmaceutical applications. For example, derivatives of pyrrolidinyl methanone have been studied for their potential as P2X7 antagonists, which are relevant in treating mood disorders. These studies include the development of novel compounds showing robust receptor occupancy at low doses in animal models, indicating potential therapeutic benefits for mood disorder treatments (Chrovian et al., 2018).
Formulation and Solubility Enhancement
The development of formulations to increase the in vivo exposure of poorly water-soluble compounds is another area of research. Investigations into various solution formulations can prevent or delay precipitation, achieving higher plasma concentrations and improving dose proportionality. This research is pivotal for enhancing the bioavailability of pharmacologically active compounds, including those structurally related to (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone (Burton et al., 2012).
Antimicrobial Activity
Synthesis and evaluation of antimicrobial activity have been conducted on compounds sharing a core structure with the chemical of interest. For example, (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and showed considerable antimicrobial activity against a range of pathogens. Such studies suggest potential applications of structurally related compounds in developing new antimicrobial agents (Kumar et al., 2012).
properties
IUPAC Name |
(2-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVBPYEAHSVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





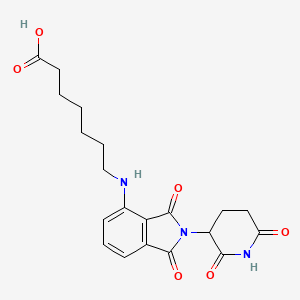
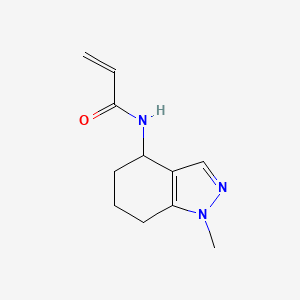
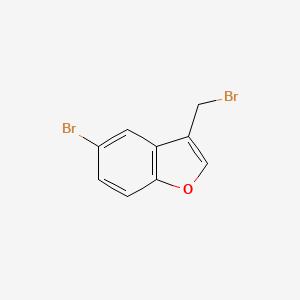
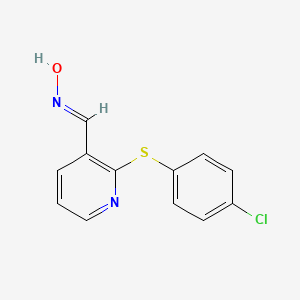
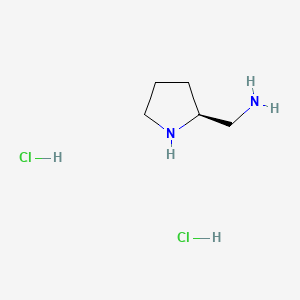
![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)
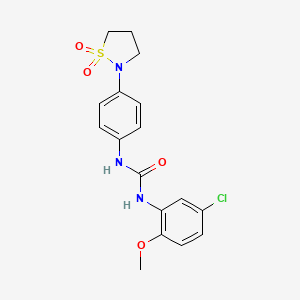
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2743812.png)
